2-Ethyl-3-methylbutan-1-ol

Overview

Description

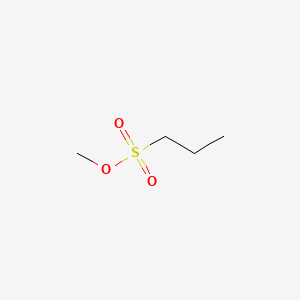

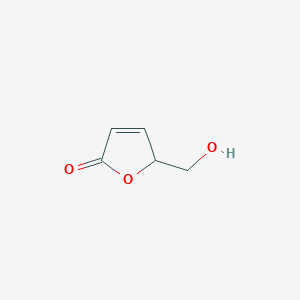

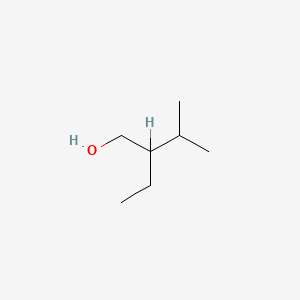

“2-Ethyl-3-methylbutan-1-ol” is a chemical compound with the molecular formula C7H16O . It has an average mass of 116.201 Da and a monoisotopic mass of 116.120117 Da . It is also known as 2-ethyl-3-methylbutanol .

Synthesis Analysis

The synthesis of an ester, such as this compound, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H16O . The InChI code for this compound is 1S/C7H16O/c1-4-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3 .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 116.2 .

Scientific Research Applications

Chemical Properties and Interactions

- Study on Mixtures : Densities, viscosities, and refractive indices were measured for mixtures including 2-methylbutan-2-ol, a compound structurally similar to 2-ethyl-3-methylbutan-1-ol. This study aids in understanding the interactions and properties of such mixtures at different temperatures and pressures (H. I. and K. Khanlarzadeh, 2006).

Analytical Chemistry Applications

- Stereoanalysis in Chromatography : A study demonstrated the use of multi-dimensional gas chromatography for the stereodifferentiation of compounds including 2-methylbutane-1-ol, which is similar to this compound. This technique is crucial for analyzing complex matrices in analytical chemistry (Volker Karl, H. Schmarr, A. Mosandl, 1991).

Biofuel Research

- Biofuel Production : Research on engineered ketol-acid reductoisomerase and alcohol dehydrogenase demonstrated the potential for anaerobic production of isobutanol, a biofuel, from glucose in a recombinant organism. This process is relevant to the development of sustainable biofuels, where compounds like this compound could be involved (S. Bastian et al., 2011).

Solvent Effects in Chemical Reactions

- Solubility Studies : The solubility of ionic liquids in alcohols, including 3-methylbutan-1-ol, was measured, providing insights into solvent effects on solubility and applications in chemical engineering (U. D. and A. Marciniak, 2004).

- Solvent Influence on Reactive Extraction : A study on the extraction of 2-methylidenebutanedioic acid using various diluents demonstrated how different functional groups in solvents like this compound affect extraction efficiency and distribution coefficients (Seyhan Günyeli et al., 2014).

Thermal Decomposition and Kinetics

- Gas-Phase Decomposition Studies : The kinetics and mechanisms of the thermal gas-phase decomposition of compounds structurally similar to this compound have been studied, contributing to our understanding of thermal stability and reaction pathways of such alcohols (Michael C. Flowers, Turgut Öztürk, 1975).

Applications in Ferroelectric Liquid Crystal Materials

- Synthesis for Liquid Crystal Materials : A new chiral alcohol was synthesized for the preparation of ferroelectric liquid crystal materials. This research contributes to the development of materials with specific optical properties, where similar compounds to this compound play a role (Wen-Liang Tsai, Shu-Hui Yang, 1993).

Safety and Hazards

Mechanism of Action

Mode of Action

The interaction of alcohols with biological targets usually involves the formation of hydrogen bonds. The hydroxyl group (-OH) in the alcohol molecule can form hydrogen bonds with other molecules, disrupting their normal function .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of alcohols can vary depending on many factors. In general, small alcohols are rapidly absorbed from the gastrointestinal tract and distributed throughout the body. They are primarily metabolized in the liver and excreted in the urine .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely depending on the specific alcohol and biomolecule involved .

Cellular Effects

Alcohols can influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Alcohols can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-ethyl-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFFPTMSBXBVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305587 | |

| Record name | 3-METHYL-2-ETHYL-1-BUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32444-34-1 | |

| Record name | 3-METHYL-2-ETHYL-1-BUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrasodium;2-[[4-[[4-[(6-anilino-2-hydroxy-3-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/no-structure.png)